molecular formula C13H16O3 B3029312 Ethyl 3-oxo-4-(p-tolyl)butanoate CAS No. 62135-86-8

Ethyl 3-oxo-4-(p-tolyl)butanoate

Cat. No. B3029312
CAS RN: 62135-86-8
M. Wt: 220.26
InChI Key: GDXNSFVXXGAUMU-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(p-tolyl)butanoate is a chemical compound with the molecular formula C13H16O3 . It is also known as Ethyl 4-(4-methylphenyl)-3-oxobutanoate . This compound is a useful synthetic intermediate and is used to prepare pyrazolone derivatives as antiprion compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of Monoethyl monopotassium malonate with tetrahydrofuran . It can also be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H16O3 . The compound shows keto-enol tautomerism and contains about 7% of the enol form .


Chemical Reactions Analysis

This compound shows keto-enol tautomerism . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound has a molar mass of 220.26 g/mol . It has a density of 1.073 g/cm³ . The boiling point of this compound is 309.2°C at 760 mmHg . The flash point is 132.8°C , and the vapor pressure is 0.000648 mmHg at 25°C . The refractive index is 1.506 .

Scientific Research Applications

Synthesis and Material Properties

  • Fluorescence Properties : Ethyl 3-oxo-4-(p-tolyl)butanoate derivatives have been synthesized and their fluorescence properties studied, showing different emission spectra in various solvents, indicating potential applications in optical materials (Krzyżak, Śliwińska, & Malinka, 2015).

  • Structural Analysis : Structural analysis of compounds synthesized from this compound revealed interesting molecular configurations, which could have implications in material science and molecular engineering (Wu, 2014).

Organic Synthesis and Chemical Reactions

  • Biginelli Reaction : In the realm of organic synthesis, the compound has been used in microwave-mediated, catalyst- and solvent-free Biginelli reactions to synthesize novel tetrahydropyrimidines (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

  • Synthesis of β-Oxoalkanonitriles : It has also been involved in the synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles, which are valuable in chemical research (Riyadh, Al-Matar, & Elnagdi, 2008).

Pharmaceutical Research

  • Sortase A Inhibitors : In pharmaceutical research, derivatives of this compound have been identified as new classes of sortase A transpeptidase inhibitors, which are crucial in tackling Gram-positive pathogens (Maggio et al., 2016).

  • Antimycobacterial Agents : Additionally, compounds derived from this compound have shown potential as antimycobacterial agents, indicating their significance in developing new treatments for tuberculosis (Raju et al., 2010).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-oxo-4-(p-tolyl)butanoate is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Ethyl 3-oxo-4-(p-tolyl)butanoate, also known as 3-Oxo-4-p-tolyl-butyric acid ethyl ester, is an organic compound with a wide range of applications in the field of organic synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound can be used as a raw material for the synthesis of other important organic compounds, such as drugs, fragrances, and dyes .

Mode of Action

It’s known that the compound shows keto-enol tautomerism and contains about 7% of the enol form . This property might play a role in its interaction with its targets.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents, such as alcohols and ethers, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. suggests that the presence and type of solvent can significantly impact its action and stability. Furthermore, it’s a flammable liquid, and contact with a fire source may cause a fire , indicating that safety measures must be taken when handling this compound.

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXNSFVXXGAUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654151
Record name Ethyl 4-(4-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62135-86-8
Record name Ethyl 4-(4-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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